molecular formula C22H19N3O4S B1675265 LP-261 CAS No. 915412-67-8

LP-261

Número de catálogo: B1675265
Número CAS: 915412-67-8
Peso molecular: 421.5 g/mol
Clave InChI: YUVDELGTFILMBB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

LP-261 es un nuevo agente anticancerígeno dirigido a la tubulina que se une al sitio de la colchicina en la tubulina, induciendo el arresto en la fase G2/M. Este compuesto ha demostrado un potencial significativo en la inhibición del crecimiento de varias células cancerosas, incluyendo el cáncer de pulmón de células no pequeñas y el adenocarcinoma de colon .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de LP-261 implica múltiples pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la actividad deseada. Los pasos clave incluyen:

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Análisis De Reacciones Químicas

Tipos de reacciones

LP-261 experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas .

Mecanismo De Acción

LP-261 ejerce sus efectos al unirse al sitio de la colchicina en la tubulina, una proteína que es esencial para la división celular. Esta unión interrumpe la función normal de la tubulina, lo que lleva al arresto del ciclo celular en la fase G2/M. Esta interrupción evita que las células cancerosas se dividan y proliferen, lo que finalmente conduce a la muerte celular .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de this compound

This compound es único debido a su alta biodisponibilidad oral y potente actividad antiangiogénica. A diferencia de otros agentes dirigidos a la tubulina, this compound no exhibe una eflujo significativo por los transportadores intestinales, lo que lo hace más efectivo cuando se administra por vía oral .

Actividad Biológica

LP-261 is a novel tubulin-targeting anticancer agent known for its potential in treating various cancers, particularly non-small cell lung cancer and colon adenocarcinoma. It operates by binding to the colchicine site on tubulin, leading to G2/M phase arrest in the cell cycle, which ultimately inhibits cancer cell proliferation. This compound has been extensively studied for its biological activity, demonstrating significant effects as both a standalone treatment and in combination with other therapeutic agents.

Tubulin Interaction

This compound binds specifically to the colchicine site of tubulin, which is crucial for microtubule dynamics. By inhibiting tubulin polymerization, this compound disrupts the normal function of the microtubule network, leading to cell cycle arrest and apoptosis in cancer cells. The compound's EC50 for inhibiting in vitro tubulin polymerization is reported to be approximately 3.2 μM .

Induction of G2/M Phase Arrest

The binding of this compound to tubulin induces a halt in the cell cycle at the G2/M transition. This phase arrest prevents cells from undergoing mitosis, effectively stopping tumor growth. Studies have shown that this mechanism is particularly effective against rapidly dividing cancer cells.

Antiangiogenic Properties

In addition to its antitumor effects, this compound exhibits potent antiangiogenic activity, inhibiting the formation of new blood vessels that tumors require for growth and metastasis. This dual action enhances its therapeutic potential against solid tumors.

In Vitro Studies

This compound has demonstrated broad activity across various cancer cell lines. In preclinical models, it has shown efficacy against:

  • Non-small cell lung cancer (NSCLC)
  • Colon adenocarcinoma

The compound's ability to inhibit tumor growth has been validated through multiple studies, highlighting its potential as an effective anticancer agent.

Combination Therapy

Research indicates that this compound can be effectively combined with other anticancer agents such as bevacizumab. This combination therapy approach enhances the overall therapeutic efficacy, making it a promising candidate for clinical applications.

Preclinical Models

In a series of preclinical studies, this compound was tested on various tumor models. The results indicated:

  • Significant reduction in tumor size compared to control groups.
  • Improved survival rates in treated animals.

These findings underscore the compound's potential as a viable treatment option in oncology.

Clinical Trials

Phase 1 clinical trials have begun to assess the safety and efficacy of this compound in humans. Initial results suggest that it is well-tolerated and shows encouraging signs of antitumor activity.

Comparative Analysis with Similar Compounds

CompoundMechanism of ActionEC50 (μM)Unique Features
This compoundTubulin binding at colchicine site3.2High oral bioavailability; antiangiogenic
PaclitaxelStabilizes microtubules0.1Known for severe side effects
VinblastineBinds to a different site on tubulin0.5Causes microtubule destabilization
ColchicineBinds to colchicine site0.04Limited due to toxicity

This compound stands out due to its unique pharmacokinetic properties and lower side effect profile compared to traditional chemotherapeutics like paclitaxel and vinblastine .

Future Directions

The ongoing research into this compound focuses on:

  • Expanding clinical trials to further evaluate its efficacy and safety.
  • Investigating combination therapies with other novel agents.
  • Exploring its use in different cancer types , potentially broadening its application in oncology.

Q & A

Q. What is the primary mechanism of action of LP-261 in cancer cells, and how can this mechanism be experimentally validated?

Basic Research Focus
this compound binds to the colchicine-binding site of tubulin, destabilizing microtubule dynamics and inducing G2/M phase arrest, with an EC50 of 3.2 μM in non-small cell lung cancer (NSCLC) models . To validate this:

  • Methodology : Use in vitro microtubule polymerization assays to compare this compound’s effects with colchicine (a known tubulin disruptor).
  • Cell Cycle Analysis : Employ flow cytometry to quantify G2/M arrest in treated NSCLC cell lines (e.g., A549 or H1299) .
  • Competitive Binding Assays : Perform radiolabeled colchicine displacement experiments to confirm direct interaction with the tubulin colchicine site .

Q. Which experimental models are most appropriate for evaluating this compound’s anticancer efficacy, and what endpoints should be prioritized?

Basic Research Focus

  • In Vitro Models : NSCLC cell lines (e.g., A549) for dose-response studies (EC50 determination) and cytotoxicity profiling via MTT assays .
  • In Vivo Models : Xenograft mouse models using NSCLC cell lines to assess tumor volume reduction and survival rates. Prioritize endpoints like tumor growth inhibition (TGI) and histopathological analysis of mitotic arrest .
  • Controls : Include paclitaxel (microtubule stabilizer) and colchicine (microtubule destabilizer) as comparative benchmarks .

Q. How can researchers resolve contradictions in this compound’s reported EC50 values across different studies?

Advanced Research Focus
Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., incubation time, cell density) and validate using reference compounds .
  • Cell Line Heterogeneity : Test this compound across multiple NSCLC subtypes to account for genetic diversity .
  • Data Normalization : Use normalized viability curves and stringent statistical methods (e.g., ANOVA with post-hoc tests) to mitigate batch effects .

Q. What methodological approaches optimize this compound’s therapeutic window while minimizing off-target cytotoxicity?

Advanced Research Focus

  • Combination Therapy : Screen this compound with DNA-damaging agents (e.g., cisplatin) or kinase inhibitors to identify synergistic effects. Use Chou-Talalay synergy analysis .
  • Pharmacokinetic Profiling : Conduct ADME studies to optimize dosing schedules (e.g., intermittent vs. continuous administration) .
  • Selectivity Index (SI) : Calculate SI values (SI = IC50 normal cells / IC50 cancer cells) using primary human fibroblasts as a normal cell control .

Q. How can this compound’s resistance mechanisms be investigated, and what strategies might overcome them?

Advanced Research Focus

  • Resistance Models : Generate this compound-resistant NSCLC cell lines via chronic exposure and perform RNA-seq to identify dysregulated pathways (e.g., ABC transporter upregulation) .
  • Epigenetic Modulation : Test histone deacetylase inhibitors (HDACi) to reverse resistance phenotypes .
  • 3D Tumor Spheroids : Use 3D culture systems to mimic tumor microenvironment-driven resistance and test this compound penetration via confocal microscopy .

Q. What analytical techniques are critical for validating this compound’s target engagement in vivo?

Advanced Research Focus

  • Immunofluorescence Staining : Visualize microtubule disruption in tumor biopsies using β-tubulin antibodies .
  • PET Imaging : Develop radiolabeled this compound analogs (e.g., ¹⁸F-LP-261) to quantify tumor uptake and biodistribution .
  • Pharmacodynamic Biomarkers : Measure mitotic arrest markers (e.g., phosphorylated histone H3) in serum or tumor tissue .

Q. How should researchers design studies to evaluate this compound’s effects on non-mitotic cellular processes?

Advanced Research Focus

  • Migration/Invasion Assays : Use transwell chambers to assess this compound’s impact on NSCLC metastasis .
  • Autophagy Modulation : Evaluate LC3-II/LC3-I ratio via western blotting to determine if this compound induces autophagic cell death .
  • Senescence Markers : Quantify β-galactosidase activity to detect therapy-induced senescence .

Q. Key Considerations for this compound Research

  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
  • Ethical Compliance : Follow institutional guidelines for in vivo studies and human tissue use .
  • Interdisciplinary Collaboration : Integrate computational models (e.g., molecular docking) to predict this compound’s binding affinity to tubulin isoforms .

Propiedades

IUPAC Name

N-[3-(1H-indol-4-yl)-5-(2-methoxypyridine-4-carbonyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-21-13-14(6-8-24-21)22(26)16-10-15(11-17(12-16)25-30(2,27)28)18-4-3-5-20-19(18)7-9-23-20/h3-13,23,25H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVDELGTFILMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)C(=O)C2=CC(=CC(=C2)C3=C4C=CNC4=CC=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915412-67-8
Record name LP-261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915412678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LP-261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O547O19Z01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.